molecular formula C17H18N2O2 B2446957 3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one CAS No. 437710-47-9

3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one

Cat. No. B2446957
CAS RN: 437710-47-9
M. Wt: 282.343
InChI Key: HHHGGLSNYOZPPZ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common approach is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of diazo compounds with alkynes .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. This structure is a common motif in many biologically active compounds .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-arylation, oxidation, and cycloaddition reactions .

Scientific Research Applications

  • Hydrogen Bonding and Molecular Structures : A study by Portilla et al. (2011) explored the hydrogen bonding and molecular structures in similar compounds. They found that molecules are linked by hydrogen bonds to form dimers, which are then linked into a chain by π-π stacking interactions. This research contributes to the understanding of molecular interactions in organic compounds.

  • Synthetic Applications : Martins et al. (2012) conducted a comparative study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. They investigated the regioselectivity and reaction media, providing insights into synthetic routes for similar compounds.

  • Ligand Synthesis and Crystal Structures : Zhao et al. (2007) reported on the synthesis and crystal structures of complexes involving a pyrazole ligand similar to 3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one. Their work contributes to the development of new materials with potential applications in coordination chemistry.

  • Intermediate in Targeted Molecule Synthesis : In 2022, Zhang et al. described the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of target mTOR targeted PROTAC molecule. This research demonstrates the role of similar compounds in complex organic syntheses.

  • Carbon Dioxide Fixation : Theuergarten et al. (2012) studied a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of carbon dioxide. This research highlights the potential use of similar compounds in environmental chemistry, particularly in carbon capture and sequestration.

  • Catalytic Asymmetric Arylation : Gopula et al. (2015) explored the catalytic asymmetric arylation of β-pyrazol-1-yl acrylates using rhodium/chiral diene complexes. This research is significant for the development of asymmetric synthesis methods.

  • Thermal Rearrangements in Organic Chemistry : Jefferson and Warkentin (1994) studied the thermal rearrangements of various 3H-pyrazoles. They investigated the migration groups and reaction mechanisms, contributing to the understanding of thermal behavior in organic compounds.

Mechanism of Action

The biological activity of pyrazole derivatives can vary widely depending on their structure. Some pyrazoles have been found to inhibit certain enzymes, while others may interact with various receptors .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. Some pyrazole derivatives may be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of physiological and pharmacological activities. Future research will likely continue to explore new synthetic methods, as well as the potential applications of pyrazole derivatives in various fields .

properties

IUPAC Name

3-tert-butyl-2-propanoylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-5-12(20)19-16(17(2,3)4)13-14(18-19)10-8-6-7-9-11(10)15(13)21/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGGLSNYOZPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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